molecular formula C4H4N4O B13924820 4-Cyano-5-hydrazinooxazole

4-Cyano-5-hydrazinooxazole

Cat. No.: B13924820
M. Wt: 124.10 g/mol
InChI Key: KCRPHPIJFZGWNB-UHFFFAOYSA-N
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Description

4-Cyano-5-hydrazinooxazole is a heterocyclic compound that features both cyano and hydrazino functional groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-hydrazinooxazole typically involves the reaction of cyanoacetohydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of cyanoacetohydrazide with formamide or other suitable cyclizing agents . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-hydrazinooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyano-5-hydrazinooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-5-hydrazinooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydrazino group can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-5-aminooxazole: Similar in structure but with an amino group instead of a hydrazino group.

    5-Cyano-4-hydrazinooxazole: The positions of the cyano and hydrazino groups are reversed.

    4-Cyano-5-hydrazinopyrimidine: A pyrimidine ring instead of an oxazole ring.

Uniqueness

4-Cyano-5-hydrazinooxazole is unique due to the presence of both cyano and hydrazino groups on the oxazole ring, which provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

5-hydrazinyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C4H4N4O/c5-1-3-4(8-6)9-2-7-3/h2,8H,6H2

InChI Key

KCRPHPIJFZGWNB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)NN)C#N

Origin of Product

United States

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